molecular formula C23H18N4O4S2 B2991078 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 899941-51-6

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2991078
CAS No.: 899941-51-6
M. Wt: 478.54
InChI Key: VSRZFXGZYGCKRY-UHFFFAOYSA-N
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Description

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H18N4O4S2 and its molecular weight is 478.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Compound Development

The chemical compound of interest serves as a precursor for synthesizing various heterocyclic compounds with potential therapeutic applications. A study by Abu‐Hashem et al. (2020) on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone highlighted the compound's role in generating new chemical entities. These entities displayed significant anti-inflammatory and analgesic activities, indicating their potential as COX-2 inhibitors, with promising analgesic and anti-inflammatory properties comparable to sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Structural and Crystallographic Insights

Structural and crystallographic studies provide essential insights into the molecular conformation and stability of compounds. Subasri et al. (2016) investigated crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, revealing that compounds have a folded conformation stabilized by intramolecular hydrogen bonds. Such structural analyses are crucial for understanding the interaction mechanisms and designing targeted therapeutic agents (Subasri, Timiri, Sinha Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Photodynamic Therapy Applications

The compound's derivatives have been explored for their photodynamic therapy (PDT) applications, particularly in cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, substituted with benzenesulfonamide derivative groups. These compounds exhibited significant potential as Type II photosensitizers, demonstrating high singlet oxygen quantum yields and good fluorescence properties suitable for PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antitumor Activities

The synthesis of heterocyclic compounds derived from the chemical compound has also been linked to antimicrobial and antitumor activities. Al-Sanea et al. (2020) reported the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. These compounds demonstrated appreciable cancer cell growth inhibition against a range of cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Properties

IUPAC Name

2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S2/c1-30-15-6-4-5-14(11-15)12-27-21(29)20-19(16-7-2-3-8-17(16)31-20)26-23(27)33-13-18(28)25-22-24-9-10-32-22/h2-11H,12-13H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRZFXGZYGCKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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